molecular formula C21H23N3O4 B14944401 N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)cyclohexyl]pyridine-2-carboxamide

N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)cyclohexyl]pyridine-2-carboxamide

Cat. No.: B14944401
M. Wt: 381.4 g/mol
InChI Key: CLLGNPSIWZHPAI-UHFFFAOYSA-N
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Description

N-[1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLCARBAMOYL)CYCLOHEXYL]-2-PYRIDINECARBOXAMIDE is a complex organic compound that features a unique structure combining a benzodioxin ring, a cyclohexyl group, and a pyridinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLCARBAMOYL)CYCLOHEXYL]-2-PYRIDINECARBOXAMIDE typically involves multiple steps. One common route starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with cyclohexyl isocyanate to form the corresponding urea derivative. This intermediate is subsequently coupled with 2-pyridinecarboxylic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLCARBAMOYL)CYCLOHEXYL]-2-PYRIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLCARBAMOYL)CYCLOHEXYL]-2-PYRIDINECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLCARBAMOYL)CYCLOHEXYL]-2-PYRIDINECARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The compound’s structure allows it to interact with various pathways, potentially modulating biological processes such as cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLCARBAMOYL)CYCLOHEXYL]-2-PYRIDINECARBOXAMIDE stands out due to its unique combination of structural elements, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with multiple biological targets makes it a versatile compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)cyclohexyl]pyridine-2-carboxamide

InChI

InChI=1S/C21H23N3O4/c25-19(16-6-2-5-11-22-16)24-21(9-3-1-4-10-21)20(26)23-15-7-8-17-18(14-15)28-13-12-27-17/h2,5-8,11,14H,1,3-4,9-10,12-13H2,(H,23,26)(H,24,25)

InChI Key

CLLGNPSIWZHPAI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)NC2=CC3=C(C=C2)OCCO3)NC(=O)C4=CC=CC=N4

Origin of Product

United States

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